N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZWJKANBYZLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a suitable fluorinated aromatic compound reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is added through a reaction with sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with isobutyric acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic, acidic, or neutral).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences
Physicochemical Properties
- Melting Point : The target compound’s melting point is unreported, but analogs in range from 132°C to 230°C. Bulky bis(4-fluorophenyl) groups in analogs (e.g., 6h, 6i) increase melting points due to enhanced crystallinity and intermolecular interactions .
- Synthetic Yield : The target compound’s synthesis likely follows sulfonylation and amidation steps similar to those in , where yields for analogs varied from 50% to 75%.
Pharmacological Implications
- Receptor Binding : Piperazine derivatives with bis(4-fluorophenyl) groups (e.g., 6h, 6i) exhibit stronger binding to serotonin receptors (5-HT1A) due to increased lipophilicity and steric bulk. The target compound’s single fluorophenyl group may reduce receptor affinity but improve solubility .
- Metabolic Stability: Isobutyramide’s compact structure may enhance metabolic stability compared to bulkier sulfamoylamino-benzenesulfonamide groups in analogs, which are prone to enzymatic hydrolysis.
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Parameters
Table 2: Spectroscopic Characterization
Critical Analysis and Limitations
- Evidence Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
- Synthetic Challenges : The target compound’s ethyl-sulfonyl-isobutyramide linkage may pose synthetic hurdles compared to simpler sulfonamide derivatives in .
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a synthetic compound that has garnered attention for its potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluorophenyl group and linked to an isobutyramide moiety. Its structure is critical for its biological activity, particularly due to the presence of the fluorine atom, which enhances lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C15H22FN3O3S |
| Molecular Weight | 365.44 g/mol |
| CAS Number | 897618-38-1 |
| Standard Purity | 98% |
This compound primarily targets Equilibrative Nucleoside Transporters (ENTs) . The mechanism involves the inhibition of these transporters, which play a crucial role in nucleoside uptake and adenosine regulation. The compound's interaction with ENTs leads to:
- Inhibition of Uridine Uptake : It has been shown to inhibit the uptake of uridine and adenosine in a concentration-dependent manner.
- Non-Competitive Inhibition : The compound reduces the maximum rate (Vmax) of uridine uptake without affecting the Michaelis constant (Km), indicating irreversible binding to ENTs.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that:
- Metabolic Stability : The presence of fluorine enhances metabolic stability, potentially leading to prolonged therapeutic effects.
- Long-lasting Effects : The inhibitory effects on uridine uptake are persistent, suggesting that the compound may have a prolonged duration of action in biological systems.
Biological Activity and Therapeutic Applications
Research indicates that this compound holds promise for various therapeutic applications:
Neurological Disorders
The compound has been investigated for its potential role in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems by interacting with serotonin and dopamine receptors may contribute to its therapeutic effects.
Cancer Research
In vitro studies have shown that compounds similar to this compound exhibit anti-cancer properties by inhibiting nucleoside transport, which is vital for tumor cell proliferation. This suggests potential applications in cancer therapy.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on ENTs : A study demonstrated that compounds similar to this compound effectively inhibited ENT1 and ENT2, leading to reduced nucleoside uptake in various cancer cell lines .
- Behavioral Studies : Preclinical models assessing anxiety-like behavior showed that compounds with similar structural features improved outcomes in anxiety tests, suggesting a potential anxiolytic effect .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide, and how are intermediates validated?
Answer:
The synthesis typically involves coupling a piperazine sulfonyl chloride intermediate with an ethyl isobutyramide derivative. Key steps include:
- Sulfonylation: Reacting 4-(4-fluorophenyl)piperazine with chlorosulfonic acid to form the sulfonyl chloride intermediate .
- Nucleophilic substitution: Coupling the sulfonyl chloride with 2-aminoethyl isobutyramide under basic conditions (e.g., triethylamine in DCM) .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
- Characterization: Intermediates and final compounds are validated via / NMR (confirming sulfonyl and piperazine protons at δ 3.0–3.5 ppm and aromatic fluorophenyl signals at δ 7.1–7.4 ppm) and LCMS (m/z ~450–500 [M+H]) .
Advanced: How can computational modeling elucidate the compound’s interaction with biological targets like BCL-2 or serotonin receptors?
Answer:
Molecular docking and MD simulations are critical for target prediction:
- Target selection: Prioritize receptors like 5-HT (due to piperazine’s affinity for serotonin receptors) or BCL-2 (based on structural analogs in patents) .
- Docking protocols: Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 4LVT for 5-HT). The sulfonyl group may form hydrogen bonds with Arg156 (5-HT) or Asp108 (BCL-2) .
- Free energy calculations: MM/GBSA or PMF analysis to quantify binding affinities .
- Validation: Cross-reference with experimental IC data from kinase or cytotoxicity assays .
Basic: What analytical techniques are essential for assessing purity and stability?
Answer:
- HPLC-PDA/MS: Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradients of acetonitrile/water + 0.1% formic acid. Purity >95% at 215/254 nm is standard .
- Thermal stability: TGA/DSC to identify decomposition temperatures (>200°C typical for sulfonamides) .
- Hydrolytic stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via LCMS .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antiviral effects)?
Answer:
- Comparative assays: Test the compound in parallel with positive controls (e.g., ABT-199 for BCL-2 inhibition or remdesivir for antiviral activity) under identical conditions .
- Structural analogs: Compare activity of derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify SAR trends .
- Off-target profiling: Use kinase panels (e.g., Eurofins) to rule out non-specific effects .
- Mechanistic studies: Apoptosis assays (Annexin V/PI) or viral replication inhibition (plaque reduction) to confirm mode of action .
Basic: What in vitro models are appropriate for initial pharmacological screening?
Answer:
- Anticancer: MTT assays on leukemia (HL-60) or solid tumor (MCF-7) cell lines; IC values <10 µM indicate promise .
- Antimicrobial: Biofilm inhibition assays against P. aeruginosa (e.g., crystal violet staining) at 10–100 µg/mL .
- Neuropharmacology: Radioligand binding assays for serotonin/dopamine receptors (e.g., -8-OH-DPAT for 5-HT) .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Solubility enhancement: Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL typical for sulfonamides) .
- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation; consider adding methyl/polyethylene glycol groups to reduce clearance .
- BBB permeability: Parallel artificial membrane assays (PAMPA) predict CNS penetration; logP values ~2–3 are optimal .
Basic: How is the compound’s selectivity against related targets (e.g., BCL-xL vs. BCL-2) evaluated?
Answer:
- Protein interaction assays: FRET-based BH3 profiling to measure displacement of pro-apoptotic proteins (Bid, Bim) .
- Selectivity panels: Compare binding affinities using recombinant BCL-2 family proteins (e.g., BCL-xL, MCL-1) via surface plasmon resonance (SPR) .
Advanced: What structural modifications could enhance potency while reducing toxicity?
Answer:
- Piperazine substitution: Replace 4-fluorophenyl with 2,3-dichlorophenyl to improve BCL-2 affinity (see analog data in ) .
- Sulfonyl group replacement: Test sulfonamide bioisosteres (e.g., carbamates) to mitigate metabolic instability .
- Side chain optimization: Introduce polar groups (e.g., hydroxyl) on the ethyl spacer to enhance solubility without losing target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
